(-)-Tamariscol

Description

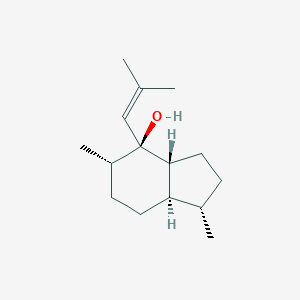

Structure

3D Structure

Properties

CAS No. |

131615-60-6 |

|---|---|

Molecular Formula |

C15H26O |

Molecular Weight |

222.37 g/mol |

IUPAC Name |

(1S,3aR,4R,5S,7aR)-1,5-dimethyl-4-(2-methylprop-1-enyl)-1,2,3,3a,5,6,7,7a-octahydroinden-4-ol |

InChI |

InChI=1S/C15H26O/c1-10(2)9-15(16)12(4)6-7-13-11(3)5-8-14(13)15/h9,11-14,16H,5-8H2,1-4H3/t11-,12-,13+,14+,15+/m0/s1 |

InChI Key |

JOARPSTUQGJONT-VQJWOFKYSA-N |

SMILES |

CC1CCC2C1CCC(C2(C=C(C)C)O)C |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@@H]1CC[C@@H]([C@@]2(C=C(C)C)O)C |

Canonical SMILES |

CC1CCC2C1CCC(C2(C=C(C)C)O)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Tamariscol

Distribution in Bryophytes: Focused Studies on Frullania tamarisci

The sesquiterpene alcohol (-)-Tamariscol is a significant natural product found in large quantities in the leafy liverwort Frullania tamarisci (L.) Dumort. nih.gov This compound is notable for its distinct earthy and woody fragrance, which has led to its use in the perfume industry since the 1980s. nih.gov The biosynthesis of this compound within this bryophyte is attributed to a specific microbial terpene synthase-like (MTPSL) enzyme, identified as FtMTPSL6. nih.gov

Frullania tamarisci is recognized as a polymorphic species, exhibiting significant chemical diversity, which has led to its classification into different chemotypes based on their dominant sesquiterpenoid constituents. researchgate.netresearchgate.net Research has identified at least two distinct chemotypes within the subspecies Frullania tamarisci subsp. obscura: a "Type-T" and a "Type-O". researchgate.net The Type-T chemotype is characterized by the production of this compound as one of its major chemical components. researchgate.net In contrast, the Type-O chemotype is defined by the absence of this compound, with its chemical profile being dominated by eudesmanolides. researchgate.net

The geographical location of F. tamarisci populations also influences their specific sesquiterpenoid profiles. For instance, subspecies such as asagrayana and tamarisci are chemically similar to the Type-T chemotype. researchgate.net However, F. tamarisci subsp. nisquallensis is noted for its lack of this compound. researchgate.net The sesquiterpenoid composition can vary significantly, as illustrated by studies on essential oils from different regions.

Table 1: Comparative Sesquiterpenoid Profile of Frullania tamarisci from Different Geographical Locations

| Compound | Corsica researchgate.netresearchgate.net |

| This compound (co-eluted with pacifigorgiol) | 30.4–41.5% |

| germacra-1(10)E,5E–dien-11-ol | 3.6–7.1% |

| γ-cylocostunolide | 1.8–20.1% |

| γ-dihydrocyclocostunolide | 1.2–8.0% |

| frullanolide | 1.7–4.9% |

Data sourced from studies on essential oils of F. tamarisci collected from Corsica.

The production and accumulation of sesquiterpenoids like this compound in bryophytes are significantly influenced by a range of environmental factors. nih.govnih.gov As non-vascular plants, bryophytes exhibit high tolerance to various abiotic stresses, and their secondary metabolite production is a key part of their defense and adaptation mechanisms. nih.gov Factors such as light intensity, temperature, water availability, and altitude play crucial roles in regulating the biosynthesis of these compounds. nih.govsit.edufrontiersin.org

Studies investigating F. tamarisci from different locations and across various seasons have demonstrated variability in the essential oil composition, suggesting a direct link between environmental conditions and the biosynthesis of its constituents, including this compound. researchgate.net For example, temperature fluctuations can directly affect the enzymatic activity responsible for terpenoid synthesis. nih.gov Similarly, water availability is a primary limiting factor for bryophyte growth and metabolism. frontiersin.org While specific studies quantifying the precise impact of each environmental factor on this compound concentration are limited, the observed chemical diversity among geographically distinct populations strongly supports the role of the local environment in modulating its production. researchgate.netnih.gov

Presence in Other Plant Genera

While this compound is most prominently associated with the liverwort genus Frullania, related sesquiterpenoids have been identified in other domains of life. Research comparing the essential oils of Frullania tamarisci and the angiosperm Valeriana officinalis (common valerian) revealed an interesting stereochemical relationship. The sesquiterpenoid constituents present in V. officinalis were found to be enantiomeric to those in Frullania species. nih.govresearchgate.netscispace.com This indicates that while the carbon skeletons are related, V. officinalis produces the opposite enantiomer, (+)-Tamariscol, not this compound.

Furthermore, pacifigorgiol, a sesquiterpene alcohol with the same rare pacifigorgiane carbon skeleton as tamariscol and which often co-elutes with it during chromatographic analysis, was first isolated from the Pacific coral Pacifigorgia adamsii. researchgate.netunits.it This compound has also been reported in Valeriana officinalis, highlighting a fascinating link in the distribution of these complex sesquiterpenoids across kingdoms. researchgate.netunits.it

Advanced Isolation and Extraction Techniques for this compound

The isolation of this compound from its natural source, primarily Frullania tamarisci, involves established and advanced techniques for natural product extraction and purification. The initial step typically involves the extraction of the essential oil from the plant material. Hydrodistillation is a common method used for this purpose. meddocsonline.org

Following the initial extraction, the crude essential oil, which is a complex mixture of volatile compounds, undergoes further purification to isolate individual components. Advanced chromatographic techniques are essential for this separation process.

Table 2: Methodologies for the Isolation and Analysis of this compound

| Technique | Purpose | Description |

| Hydrodistillation | Extraction | A traditional method for extracting essential oils from plant material by boiling in water. The steam and volatile oils are condensed and separated. |

| Gas Chromatography (GC) | Separation & Analysis | Used to separate the volatile compounds in the essential oil. When coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), it allows for the identification and quantification of components like this compound. researchgate.net |

| Column Chromatography | Purification | A technique used to separate individual compounds from a mixture. Fractions of the essential oil can be passed through a column with a stationary phase to isolate specific sesquiterpenoids. units.it |

| Nuclear Magnetic Resonance (NMR) | Structure Elucidation | A powerful spectroscopic technique used to determine the precise chemical structure and stereochemistry of the isolated compounds, confirming the identity of this compound. nih.govunits.it |

These techniques, often used in combination, allow for the efficient extraction, purification, and detailed structural characterization of this compound from bryophyte sources.

Elucidation of Tamariscol S Stereochemistry and Structure

Confirmation of Relative Configuration through Synthetic Approaches

The relative configuration of the liverwort sesquiterpene alcohol (-)-tamariscol has been unequivocally confirmed through total synthesis efforts nist.gov. Early studies, particularly by Tori, Sono, and Asakawa, were instrumental in this confirmation nist.gov. A key aspect of these synthetic approaches involved the degradation of this compound into a specific hydrindanone derivative. Subsequently, the independent total synthesis of this identical hydrindanone provided definitive evidence for the relative arrangement of atoms within the this compound molecule. This synthetic correlation served to validate the previously proposed relative stereochemistry, which was initially suggested based on spectroscopic data such as ¹H NMR coupling constants and comparisons of ¹³C NMR spectral data with known compounds nist.gov.

Determination of Absolute Configuration via Spectroscopic Methods

The determination of the absolute configuration of chiral molecules like this compound is crucial for a complete understanding of their three-dimensional structure and properties. This has been achieved primarily through advanced spectroscopic methods.

Circular Dichroism (CD) Spectroscopy in Configuration Assignment

Circular Dichroism (CD) spectroscopy has played a pivotal role in establishing the absolute configuration of this compound nist.gov. CD spectroscopy is a powerful analytical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. For this compound, the absolute configuration was established from the CD spectrum of a hydrindanone degraded from the natural product nist.gov. This method often involves comparing the experimental CD spectrum of the compound or its derivatives with the CD spectra of structurally analogous compounds with known absolute configurations, or with theoretically calculated ECD (Electronic Circular Dichroism) curves. The satisfactory agreement between experimental and predicted spectra allows for reliable configurational assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is considered the preeminent technique for determining the structure of organic compounds, providing detailed information about their chemical structure and three-dimensional arrangement. For this compound, extensive high-resolution NMR techniques were fundamental in its initial structural determination and the elucidation of its relative configuration nist.gov.

The ¹³C NMR spectral data for this compound, as reported in early studies, provided characteristic chemical shifts that were crucial for its structural assignment nist.gov. A summary of typical ¹³C NMR chemical shifts for this compound (in CDCl₃ or C₆D₆) is presented below, illustrating the distinct carbon environments within the molecule.

Table 1: ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ ppm, CDCl₃) nist.gov | Chemical Shift (δ ppm, C₆D₆) nist.gov |

| CH₃ | 15.3, 19.0, 19.1, 23.5 | 15.3, 19.0, 20.1, 24.2 |

| CH₂ | 28.0, 30.1, 30.6, 31.9 | 28.3, 30.5, 32.3, 33.2 |

| CH | 39.8, 42.1, 46.4, 56.3, 121.5 | 39.5, 45.4, 49.9, 58.3, 121.5 |

| C | 76.5, 130.9, 132.1 | 79.0, 136.3, 136.5 |

Note: Chemical shifts are approximate and may vary slightly depending on solvent and spectrometer frequency.

Comparative Stereochemical Studies with Related Natural Products

This compound is characterized by its unique pacifigorgiane carbon skeleton. This structural type is rare among natural products and shares similarities with pacifigorgiol, another sesquiterpene alcohol initially isolated from the Pacific gorgonian Pacifigorgia adamsii. The structural relationship between this compound and pacifigorgiol has been highlighted by their co-elution in gas chromatography-mass spectrometry (GC-MS) and gas chromatography-flame ionization detection (GC-FID) analyses of Frullania tamarisci extracts, suggesting a close biogenetic relationship or shared origin.

Beyond pacifigorgiol, this compound is found alongside other terpenoids in liverworts, such as various eudesmanolides (e.g., frullanolide, α-, β-, and γ-cyclocostunolide, oxyfrullanolide) and germacranolides (e.g., costunolide). Comparative studies of these co-occurring compounds contribute to the broader understanding of the biosynthetic pathways and chemical diversity within Frullania species. The presence of these diverse sesquiterpenoids underscores the rich phytochemical profile of liverworts and the intricate stereochemical relationships among their natural products.

Biosynthetic Pathways and Enzymatic Mechanisms of Tamariscol

Identification and Characterization of Tamariscol Synthase (FtMTPSL6)

The key enzyme responsible for the biosynthesis of (-)-Tamariscol has been identified as Tamariscol Synthase, designated FtMTPSL6 uni.lu. This enzyme belongs to the microbial terpene synthase-like (MTPSL) family uni.lu. Its identification was achieved through RNA sequencing of wild-growing Frullania tamarisci, a process that also revealed six other MTPSLs (FtMTPSL1-7) within the liverwort uni.lu. Among these, FtMTPSL6 was biochemically characterized and confirmed to be the enzyme specifically catalyzing tamariscol formation uni.lu. Other characterized enzymes from the same study include copaene (B12085589) synthase (FtMTPSL1) and gurjunene synthase (FtMTPSL3) uni.lu.

Molecular Mechanisms of Terpene Synthase Catalysis in this compound Formation

Terpene synthases are remarkable enzymes capable of converting acyclic and achiral oligoprenyl pyrophosphates into structurally diverse terpene hydrocarbons or alcohols uni.lu. The catalytic process initiated by these enzymes typically involves the ionization of a substrate, such as farnesyl diphosphate (B83284) (FPP), through either diphosphate abstraction (characteristic of Type I terpene synthases) or protonation (for Type II terpene synthases) uni.lu. The resulting highly reactive cationic intermediates then undergo a series of cascade reactions, including cyclizations, hydride or proton shifts, and complex skeletal rearrangements, ultimately leading to the formation of the final terpene product uni.lu.

For this compound, the biogenic origin of its characteristic isobutenyl substituent group has been considered enigmatic due to the conceptual difficulties in chemically rationalizing its formation from FPP uni.lunih.gov. Farnesyl diphosphate (FPP) serves as the universal precursor for all sesquiterpenes, including tamariscol uni.luuni.luwikipedia.org. Research into related biologically active sesquiterpenes, such as valerena-1,10-diene, has proposed a complex mechanism involving a caryophyllenyl carbocation and a cyclobutenyl intermediate nih.gov. A similar intricate cyclization and rearrangement pathway from FPP is suggested for the biosynthesis of pacifigorgiane sesquiterpenes, which encompass tamariscol, and tamariscene (B1213442) sesquiterpenes uni.lunih.gov. This indicates that FtMTPSL6 orchestrates a sophisticated series of intramolecular transformations to yield the unique this compound scaffold.

Proposed Biogenetic Connections to Other Sesquiterpenoid Skeletons

This compound is notable for possessing the rare pacifigorgiane carbon skeleton nih.govnih.gov. This unique skeletal type has also been observed in marine organisms, suggesting a potential evolutionary link between liverworts and certain marine life forms nih.gov. The biogenesis of the pacifigorgiane skeleton is hypothesized to originate from a caryophyllene (B1175711) precursor wikipedia.org.

Further proposed biogenetic connections link tamariscol to other sesquiterpenoids. Tamariscol, along with tamariscene and pacifigorgiol, appears to share a common valerenadiene-like scaffold, implying a similar biosynthetic origin uni.lunih.gov. A broader plausible biogenetic relationship has been postulated among the pacifigorgiane, valerenane, and tamariscane skeletal types nih.gov. This interconnectedness highlights the complex and often convergent evolutionary pathways in sesquiterpenoid biosynthesis across diverse organisms.

Biotechnological Approaches for Biosynthesis Pathway Elucidation

Biotechnological methods offer promising avenues for the elucidation and sustainable production of natural products like this compound. Bryophyte cultures maintained in bioreactors have shown the capacity to produce secondary metabolites in vitro with comparable quality and quantity to those obtained from natural environments nih.gov. Optimizing micro-reproduction processes and precisely controlling physical and chemical conditions can lead to stable and effective production of these valuable compounds nih.gov.

Metabolic engineering is a powerful approach to either enhance or modify terpene formation in plants that naturally produce them, or to introduce a complete biosynthetic pathway into a species that does not naturally synthesize a compound of interest uni.lu. Heterologous expression systems, such as yeast and Nicotiana benthamiana, are frequently employed for the functional characterization of terpene synthases and the comprehensive elucidation of biosynthetic pathways nih.govnih.govnih.gov. Transient expression in Nicotiana benthamiana is particularly advantageous as it can circumvent the time-consuming process of generating stable transgenic plant lines and simplify gene-stacking challenges nih.gov.

Furthermore, advanced techniques like chemoproteomics, which utilize activity probes, show significant potential in elucidating plant natural product biosynthesis nih.gov. This method allows for the rapid identification of functional proteins that interact with specific substrates, thereby accelerating the discovery of crucial biosynthetic genes and facilitating their application in synthetic biology nih.gov. The integration of chemoproteomics with synthetic biology approaches holds considerable promise for achieving sustainable and scalable production of complex plant-derived compounds by reconstituting their biosynthetic pathways in microbial hosts nih.gov. However, challenges remain, particularly concerning the availability of sufficient precursor pools, such as farnesyl diphosphate (FPP), for efficient sesquiterpene production in engineered plants uni.lulipidmaps.org.

Synthetic Strategies and Chemical Transformations of Tamariscol

Total Synthesis Approaches for Stereochemical Validation

The total synthesis of (-)-Tamariscol has been crucial in confirming its relative and absolute stereochemistry. rsc.orgpsu.edu Early efforts in the total synthesis of (±)-tamariscol were accomplished using commercially available p-methoxyacetophenone in 13 steps. clockss.org The relative configuration of the liverwort sesquiterpene alcohol this compound was confirmed through total synthesis, and its absolute configuration was established by analyzing the CD spectrum of a hydrindanone degradation product derived from this compound. rsc.orgpsu.edu

One notable approach involved the synthesis of the compound from a starting material with known stereochemistry, utilizing a common intermediate that could be converted into various isomers. rsc.org For instance, the enone 5, prepared from indanone 6, was chosen as a starting material due to its established relative stereochemistry. rsc.org Another enantiospecific formal total synthesis of tamariscol and its C-2 epimer has been reported, employing (R)-carvone as a chiral starting material. niscpr.res.in This synthesis involved the transformation of a bicyclic ketone (compound 4) into tamariscol (compound 3) and its C-2 epimer through the addition of 2-methylpropenyllithium. niscpr.res.in

Novel Methodologies in the Construction of the Pacifigorgiane Skeleton

The construction of the pacifigorgiane skeleton, characteristic of this compound, has benefited from the development of novel synthetic methodologies. Pacifigorgianes are a small group of sesquiterpenes featuring a bicyclo[4.3.0]nonane moiety, found in both marine and terrestrial sources. niscpr.res.in

A key strategy in the enantiospecific synthesis of pacifigorgianes, including this compound, has been the application of entropy-assisted ring-closing metathesis (RCM) reactions. niscpr.res.inresearchgate.netresearchgate.net Researchers have successfully employed Grubbs' first-generation catalyst for this purpose, demonstrating its efficiency in reactions involving geminally disubstituted olefins. niscpr.res.inresearchgate.net For example, the reaction of a methylene (B1212753) chloride solution of allyldihydrocarvone with Grubbs' second-generation catalyst yielded a bicyclic enone in near-quantitative yield. niscpr.res.in Subsequent catalytic hydrogenation of this bicyclic enone furnished a saturated ketone, which was then transformed into tamariscol. niscpr.res.in This methodology highlights the utility of RCM in precisely assembling the complex bicyclic core of the pacifigorgiane skeleton.

Enantioselective Synthetic Routes to this compound and Analogues

Enantioselective synthesis is crucial for producing optically pure natural products like this compound. The enantiospecific synthesis of pacifigorgianes, including a formal total synthesis of tamariscol and its C-2 epimer, has been achieved using (R)-carvone as a chiral starting material. niscpr.res.inresearchgate.net This approach leverages the inherent chirality of (R)-carvone to control the stereochemistry of the final product.

The synthesis involved a sequence where a bicyclic ketone, enantiomeric to a synthetic sample obtained from (R)-carvone, was a key intermediate. niscpr.res.in This intermediate could then be converted to tamariscol and its C-2 epimer. niscpr.res.in Such enantioselective routes are vital for understanding the biological activities and precise structural requirements of natural products and their analogues.

Chemical Reactivity and Degradation Pathways of this compound

This compound, like many natural products, can exhibit chemical instability, particularly under certain analytical conditions. Understanding its reactivity and degradation pathways is essential for accurate structural characterization and storage.

Studies have shown that this compound is susceptible to chemical transformations during routine analytical protocols, especially when dissolved in deuterated chloroform (B151607) (CDCl₃) for Nuclear Magnetic Resonance (NMR) analysis. mdpi.commdpi.com This instability is attributed to the presence of a tertiary alcohol moiety within its bicyclo[4.3.0]nonane skeleton, which is prone to dehydration. mdpi.com Computational chemistry data support experimental findings regarding these solvent-induced structural modifications. mdpi.com

When subjected to conditions like dissolution in CDCl₃, this compound undergoes transformation processes leading to degradation compounds with altered structures. mdpi.comresearchgate.net These degradation products have been fully characterized by NMR, and computational chemistry data have provided insights into the underlying mechanisms. mdpi.comresearchgate.net

A proposed mechanism for the degradation of tamariscol in the presence of CDCl₃ at room temperature involves dehydration and subsequent rearrangement, leading to the formation of dienic derivatives. mdpi.com Specifically, pacifigorgia-1,10-diene (CID 18765476) and pacifigorgia-2,10-diene (CID 16757134) have been identified as degradation products. mdpi.com This suggests an E1 elimination pathway, implying the formation of an intermediate carbocation. mdpi.com

The observed degradation highlights the importance of considering the chemical environment during the analysis and handling of such sensitive natural products to avoid artifact formation.

Here is a table summarizing some identified degradation products:

| Degradation Product Name | PubChem CID |

| Pacifigorgia-1,10-diene | 18765476 |

| Pacifigorgia-2,10-diene | 16757134 |

Synthesis of Chemical Derivatives and Analogues

The synthesis of chemical derivatives and analogues of this compound has been pursued for various reasons, including exploring their odor properties and potential applications. After demonstrating that both the tertiary alcohol and the 2-methyl-1-propenyl group attached to the cyclohexane (B81311) ring of tamariscol were necessary for its characteristic scent, thirteen "mini-tamariscols" were synthesized. clockss.org These were prepared via Grignard reactions of various cyclohexanones (e.g., 2,7-dimethylcyclohexanone, 2-methylcyclohexanone, 4-methylcyclohexanone, cyclohexanone, and cyclopentanone) with different Grignard reagents (vinylmagnesium bromide, 2-methyl-1-propenylmagnesium bromide, and 2-methyl-2-propenylmagnesium bromide). clockss.org Among these synthesized analogues, 1-hydroxy-1-(2-methyl-1-propenyl)cyclohexane (CID 16757134) was noted to possess a sweet mossy aroma similar to that of tamariscol itself. clockss.org

This research into derivatives provides insights into the structure-activity relationships related to the olfactive properties of tamariscol.

Mechanistic Investigations of Biological Activity and Chemical Biology of Tamariscol

Olfactory Properties and Applications in Fragrance Chemistry

(-)-Tamariscol, a sesquiterpene alcohol isolated from the liverwort Frullania tamarisci, possesses distinct olfactory characteristics that have made it a compound of interest in the fragrance industry. nih.govgoogleapis.com Its scent is primarily described as having an intense mossy, earthy, and woody character. nih.govresearchgate.net The unique aroma profile, combining woody and powdery green notes, contributes to its value as a perfume ingredient. google.comgoogle.com The use of this compound in perfumes was significant enough to be patented in 1984. nih.gov

Chemical modification of this compound has yielded derivatives with different, often more complex, aromatic profiles. A notable example is Epoxytamariscol, which exhibits an aroma of the chypre and oriental type, characterized by a very powdery woody note accompanied by a moss-green note. googleapis.comgoogle.com Its scent is reminiscent of other well-known fragrance materials such as patchouli, vetiver, and oak moss. googleapis.comgoogle.com

| Compound | Key Olfactory Descriptors | Notes |

|---|---|---|

| This compound | Earthy, woody, intense mossy, powdery green | High diffusivity and retentivity; used as a fixer. google.comgoogle.com |

| Epoxytamariscol | Chypre, oriental, powdery woody, moss-green | A derivative with a more complex aroma reminiscent of patchouli and vetiver. googleapis.comgoogle.com |

Broader Biological System Interactions and Cellular Responses (General Context from Bryophytes, excluding clinical data)

This compound is a natural product of bryophytes, a group of non-vascular plants that includes liverworts and mosses. researchgate.net These organisms have evolved complex biochemical pathways to survive in diverse and often harsh environments. researchgate.net Their cellular processes are finely tuned to respond to a variety of external stimuli, providing the biological context in which compounds like this compound are synthesized.

Bryophytes exhibit distinct cellular responses to environmental stressors. For instance, increased nitrogen deposition can lead to a reduction in lipids, which are major carbon storage pools, and an enhanced turnover rate of these pools. nih.govnih.gov In some species, this can cause a disturbance of cellular carbon metabolism and an increased synthesis of nitrogen-containing organic compounds, such as cell wall proteins. nih.govnih.gov Abiotic stresses like high salinity and freezing temperatures can trigger programmed cell death, characterized by the degradation of nuclear DNA, oxidative damage, and ion leakage. conicet.gov.ar

Furthermore, bryophytes must defend against pathogens and damaging radiation. Pathogen infection can induce a hypersensitive response, leading to cellular changes such as chloroplast breakdown, cytoplasmic shrinkage, and nucleus fragmentation. conicet.gov.arnih.gov To cope with ultraviolet (UV) radiation, bryophytes synthesize and accumulate phenolic compounds, including flavones and hydroxycinnamic acids, which are located in both the vacuole and the cell wall. researchgate.net The accumulation of these protective compounds is a specific cellular response to UV exposure. researchgate.net

| Stimulus/Stressor | Observed Cellular/Biological Response in Bryophytes |

|---|---|

| Increased Nitrogen | Reduction in lipid storage pools; enhanced turnover of carbon pools; disturbance of carbon metabolism. nih.govnih.gov |

| Pathogen Infection | Cytoplasmic shrinkage, chloroplast degradation, nucleus fragmentation (hypersensitive response). conicet.gov.arnih.gov |

| High Salinity / Freezing | Programmed cell death, DNA degradation, oxidative damage, ion leakage. conicet.gov.ar |

| UV Radiation | Accumulation of soluble and cell-wall-bound phenolic compounds (flavones, hydroxycinnamic acids). researchgate.net |

Chemical Biology Approaches to Understanding this compound's Bioactivity

The study of this compound's bioactivity, particularly its olfactory properties, relies on principles of chemical biology, most notably the investigation of structure-activity relationships (SAR). nih.gov In fragrance chemistry, this is often referred to as structure-odor relationships (SOR), which seek to correlate a molecule's chemical structure with its perceived scent. perfumerflavorist.com Two primary features of a molecule are considered: its "stereocity" (the volume, shape, and profile) and its "electronicity" (the electronic charge distribution). perfumerflavorist.com For this compound, its specific three-dimensional shape and the arrangement of functional groups are critical determinants of its characteristic woody and mossy odor.

A fundamental approach in chemical biology is the synthesis of analogues to probe biological function. nih.gov By systematically altering parts of the this compound molecule—for example, by creating derivatives like Epoxytamariscol—researchers can determine which molecular features are essential for its scent. googleapis.comgoogle.com This process of chemical synthesis and subsequent sensory evaluation helps to map the "olfactophore," the specific arrangement of molecular features that bind to and activate olfactory receptors. nih.gov

More broadly, chemical biology employs small molecules as probes to dissect complex biological processes. nih.gov While not documented specifically for this compound's non-olfactory bioactivities, standard methods would involve using it to screen for effects on cellular pathways. Another powerful technique is the development of specific small-molecule inhibitors for enzymes or receptors to understand their function within a cell or organism. nih.gov The synthesis of molecular probes, potentially by attaching fluorescent tags or reactive groups to this compound, could enable the identification of its specific cellular binding partners, thereby elucidating the mechanisms behind any observed biological activity.

| Approach | Description | Application to this compound |

|---|---|---|

| Structure-Odor Relationship (SOR) Studies | Correlating a molecule's 3D shape, size, and electronic properties with its perceived odor. perfumerflavorist.com | Explains how the specific structure of this compound produces its characteristic mossy, woody scent. |

| Synthesis of Analogues/Derivatives | Creating structurally related molecules to identify key functional groups responsible for bioactivity. nih.gov | The creation of Epoxytamariscol helps define the molecular requirements for its family of odors. googleapis.comgoogle.com |

| Small-Molecule Probes | Using small molecules to screen for effects on cellular pathways or to identify binding partners. nih.gov | Could be used to investigate non-olfactory biological activities of this compound in bryophytes. |

Advanced Analytical and Computational Methodologies in Tamariscol Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating (-)-Tamariscol from complex natural matrices and for its subsequent quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile metabolites, including those found in essential oils where this compound is a significant component. It has been extensively used to investigate the chemical composition of essential oils from sources like Frullania tamarisci and Cyathodium foetidissimum ctdbase.orgpeerj.comwikipedia.org. GC-MS allows for the separation of volatile and semi-volatile compounds, even in trace amounts, followed by their identification and characterization based on their mass spectra nih.govchemeo.com. In the analysis of F. tamarisci essential oil, this compound has been identified as a main component, often co-eluting with other compounds like pacifigorgiol in GC-FID and GC-MS, highlighting the need for complementary analytical methods for unambiguous identification ctdbase.orgnih.gov. The technique involves heating the sample to vaporize volatile components, which are then channeled to an absorbent trap, concentrated, and subsequently released into the GC-MS system for separation and analysis nih.gov.

High-Performance Liquid Chromatography (HPLC) plays a vital role in the separation and purification of natural products, including this compound. It has been employed in the synthesis and structural studies of this compound, particularly for separating isomers, such as C-2 position isomers, to yield the synthetic compound identical to the authentic natural product researchgate.net. High-resolution semi-preparative HPLC has also been utilized to fractionate extracts from liverworts, leading to the isolation of pure compounds for further structural elucidation Current time information in Magadi, KE.nih.gov. The application of HPLC is critical for obtaining pure samples of this compound, which is essential for accurate spectroscopic analysis and other downstream studies.

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic techniques provide indispensable information for the definitive structural confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the structural elucidation of this compound ctdbase.orgresearchgate.netthegoodscentscompany.comnih.gov. Specifically, advanced NMR techniques such as Carbon-13 (¹³C) NMR, including two-dimensional (2D) INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment), have been instrumental in determining the complete structure and relative configuration of this compound researchgate.netbotanyjournals.com. These high-resolution NMR experiments provide detailed insights into the connectivity and spatial arrangement of atoms within the molecule, crucial for confirming its unique pacifigorgiane carbon skeleton botanyjournals.comnist.gov. Furthermore, NMR analysis has been used to monitor the chemical stability of this compound, revealing its susceptibility to transformation processes and degradation when dissolved in certain solvents, such as deuterated chloroform (B151607) thegoodscentscompany.comnih.govlibretexts.org. This capability allows researchers to characterize degradation compounds and understand the factors affecting the compound's integrity.

Application of Computational Chemistry in Structural and Mechanistic Studies

Computational chemistry has emerged as a powerful tool to complement experimental findings in the study of this compound, particularly concerning its structural preferences and reaction mechanisms. Quantum chemistry-based calculations have been applied to investigate the chemical instability of this compound, especially its propensity for transformation thegoodscentscompany.comnih.govlibretexts.org. These computational methods can predict the most stable conformers of the molecule in different solvent environments, such as CDCl₃ solution, and assess potential reaction pathways, like dehydration mechanisms thegoodscentscompany.com. The integration of computational chemistry data with experimental observations, such as NMR findings, has been vital for fully characterizing detected degradation compounds and understanding the underlying chemical processes thegoodscentscompany.comnih.govlibretexts.org. Beyond specific reactions, computational chemistry generally aids in modeling and understanding molecular phenomena in natural product synthesis and structural studies. It also assists in untargeted metabolite profiling and data annotation in complex biological samples Current time information in Magadi, KE..

Strategies for Analyzing Unstable Natural Products

The analysis of natural products, including this compound, is often complicated by their inherent chemical instability, which can lead to structural alterations during extraction and analytical procedures thegoodscentscompany.comnih.govlibretexts.org. This instability necessitates the implementation of specific strategies to ensure accurate characterization. Researchers employ careful handling and analysis protocols to minimize degradation and artifact formation thegoodscentscompany.comnih.govlibretexts.org. For instance, NMR spectroscopy has been used to directly monitor the evolution of this compound and related compounds in solution, allowing for the characterization of degradation products thegoodscentscompany.comnih.govlibretexts.org.

To address the challenges posed by unstable natural products, an integrated approach combining genomic and metabolomic analyses with bioassay-guided compound mining has proven effective. This strategy allows for the identification and verification of unstable compounds, with their structures confirmed through isolation under strictly controlled conditions. Ensuring the stability of analytes throughout the entire bioanalytical process—including sample collection, processing, storage, and analysis—is crucial to prevent under- or over-estimation of quantities and to maintain data reliability. Computational chemistry further supports these efforts by providing theoretical insights into the stability and reactivity of these sensitive molecules thegoodscentscompany.comnih.govlibretexts.org.

Q & A

Q. How can enantiomeric purity of this compound be enhanced during asymmetric synthesis, and what analytical tools validate optical activity?

- Methodological Answer : Employ chiral auxiliaries or catalysts (e.g., organocatalysts) to control stereochemistry. Use chiral HPLC or polarimetry to assess enantiomeric excess (ee). Compare observed optical rotation with literature values. For complex mixtures, apply Mosher ester analysis or X-ray crystallography to confirm absolute configuration. Report retention times, solvent systems, and calibration curves in tabular form .

Q. What strategies resolve discrepancies between computational predictions and experimental data for this compound’s conformational stability?

- Methodological Answer : Perform molecular dynamics (MD) simulations to model low-energy conformers and compare with NOESY NMR data. If discrepancies arise, re-evaluate force field parameters or solvent models. Cross-validate with temperature-dependent NMR studies to assess population shifts. Publish raw computational data (e.g., .xyz files) and NMR spectra in open-access repositories for peer validation .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the formulation of research questions on this compound’s bioactivity?

- Methodological Answer :

- Feasible : Prioritize assays with available resources (e.g., microbial models for antimicrobial testing).

- Novel : Explore understudied targets (e.g., terpenoid-binding enzymes in plant signaling).

- Ethical : Adhere to institutional guidelines for biological testing.

- Relevant : Align with trends in natural product drug discovery.

Design dose-response experiments with positive/negative controls and publish full statistical analysis (e.g., IC, ANOVA) .

Q. What methodological approaches are recommended for developing novel bioactivity assays for this compound in pharmacological contexts?

- Methodological Answer : Use high-throughput screening (HTS) platforms to test cytotoxicity, enzyme inhibition, or receptor binding. For in vitro studies, employ cell lines with validated genetic backgrounds (e.g., HEK293 for membrane receptors). Include dose-escalation studies and validate hits with orthogonal assays (e.g., SPR for binding affinity). Document assay conditions (pH, temperature, incubation time) in detailed protocols .

Data Presentation and Contradiction Analysis

Q. How should researchers present contradictory spectroscopic data for this compound in publications?

- Methodological Answer : Clearly annotate conflicting peaks or shifts in supplementary spectra. Discuss potential sources of error (e.g., solvent impurities, paramagnetic effects). Compare results with structurally analogous compounds (e.g., isopulo'upone) to identify trends. Use tables to juxtapose observed vs. predicted values and provide statistical confidence intervals .

Q. What frameworks support rigorous analysis of this compound’s synthetic pathways when literature reports yield inconsistent yields?

- Methodological Answer : Apply the PICO framework to structure comparisons:

- Population : Reaction conditions (e.g., solvent, catalyst).

- Intervention : Modified parameters (e.g., temperature, concentration).

- Comparison : Yield differences across studies.

- Outcome : Optimal protocol identification.

Conduct meta-analyses of published data and highlight variables affecting reproducibility. Publish negative results to reduce publication bias .

Literature and Collaboration

Q. How can systematic reviews improve the identification of knowledge gaps in this compound research?

- Methodological Answer : Use databases (Scopus, Web of Science) with search terms like "tamariscol synthesis" or "terpenoid bioactivity." Apply PRISMA guidelines to screen articles, extract data, and map synthesis routes or bioassay results. Visualize gaps via concept maps or bibliometric networks (e.g., VOSviewer). Cite primary sources exclusively to avoid reliance on reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.